Compound Description: 5-(p-Fluorophenoxy)6-methoxy8-(4-amino-1-methylbutyl-amino)quinoline is a primaquine analog studied for its potential as a radical cure for Plasmodium cynomolgi infection in monkeys. It was found to be 20 times less toxic to mice compared to primaquine but also somewhat less effective for radical cure. []
Relevance: This compound shares structural similarities with 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide in its possession of an aromatic ring system (quinoline vs. benzene), an ether linkage (methoxy and phenoxy vs. ethoxy and phenoxy), and an amine-containing side chain (4-amino-1-methylbutyl-amino vs. (1-phenylethyl)amino]methyl). Both compounds feature halogen substitutions (fluorine vs. bromine) on the aromatic ring. These structural features suggest potential for similar biological activity or target specificity. []
2,5-Bis-substituted Phenoxy Primaquine Analogs
Compound Description: This group of compounds, synthesized as potential antimalarial agents, are variations on the structure of primaquine with two phenoxy substitutions at the 2 and 5 positions of the quinoline ring. []
Relevance: 2,5-Bis-substituted phenoxy primaquine analogs are related to 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide through their shared use of phenoxy groups attached to an aromatic core. While the primaquine analogs utilize a quinoline core, 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide employs a benzene core. This commonality in employing phenoxy moieties suggests the potential for similar pharmacological properties or interactions with biological targets. []
Compound Description: 1-[(2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl]-5-chlorocytosine (compound 25) is a pyrimidine nucleoside analog with significant activity against duck hepatitis B virus (DHBV), wild-type human HBV, and lamivudine-resistant HBV strains. It exhibits a flexible acyclic glycosyl moiety at the N-1 position designed to mimic the natural 2′-deoxyribosyl moiety. []
Relevance: While 1-[(2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl]-5-chlorocytosine (compound 25) differs significantly in its core structure (pyrimidine nucleoside) compared to 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide, they both share the presence of halogen substitutions (chlorine vs. bromine) and ether linkages. This suggests a potential for shared chemical properties or even unexpected interactions with similar biological pathways. []
Compound Description: 1-[(2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl]-5-(2-bromovinyl)uracil (compound 32) is another pyrimidine nucleoside analog with potent antiviral activity against DHBV, wild-type human HBV, and lamivudine-resistant HBV. It features a 5-(2-bromovinyl) group and a flexible acyclic glycosyl moiety at the N-1 position to mimic natural 2′-deoxyribose. []
Relevance: 1-[(2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl]-5-(2-bromovinyl)uracil (compound 32) shares a key structural feature with 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide: a bromine atom substitution. While the core structures differ (pyrimidine nucleoside vs. phenoxy-substituted benzene), the shared bromine substitution may contribute to similar chemical reactivity or influence biological activity in unexpected ways. []
Compound Description: This pyrimidine nucleoside analog (compound 37) demonstrates notable antiviral activity against DHBV, wild-type human HBV, and lamivudine-resistant HBV. It features a 5-bromo-6-methyl group and the flexible acyclic glycosyl moiety for mimicking 2′-deoxyribose. []
Relevance: 1-[(2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl]-5-bromo-6-methyluracil (compound 37), similar to 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide, possesses a bromine substitution on its aromatic core. Despite differing in their core structure (pyrimidine nucleoside vs. benzene), this shared feature may contribute to similarities in chemical properties or interactions with specific biological targets. []
Compound Description: These prodrugs are designed to deliver N-acetylmannosamine-6-phosphate (ManNAc-6-P), a critical intermediate in sialic acid biosynthesis, to address sialic acid deficiency in GNE myopathy. They utilize phosphoramidate chemistry to improve the absorption and cellular penetration of ManNAc-6-P. []
Relevance: While not directly structurally analogous to 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide, the development of these prodrugs highlights the concept of using chemical modifications to improve drug delivery and bioavailability, a concept relevant to any potential therapeutic compound, including 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide. []
Compound Description: This compound is a component of a combination drug composition for preventing and/or treating dyslipidemic conditions, specifically hyper-LDL cholesterolemia. It targets dyslipidemia and is used in conjunction with (S)-trans-{4-[({2-[({1-[3,5-bis(trifluoromethyl)phenyl]ethyl}{5-[2-(methylsulfonyl)ethoxy]pyrimidine-2-yl}amino)methyl]-4-(trifluoromethyl)phenyl}(ethyl)amino)methyl]cyclohexyl} butyric acid. []
Relevance: Both (R)-2-[3-[[N-(Benzoxazole-2-yl)-N-3-(4-methoxyphenoxy)propyl]aminomethyl]phenoxy] butyric acid and 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide share structural similarities in their use of a phenoxy group linked to an aromatic core (benzene) and the presence of an amine-containing side chain. This commonality suggests the potential for shared physicochemical properties and potential interactions with specific biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.